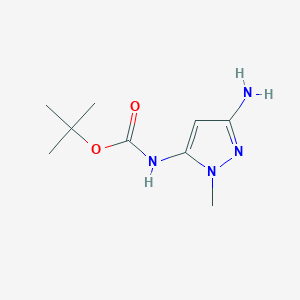![molecular formula C7H6F3N3O B6230013 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1196153-16-8](/img/new.no-structure.jpg)
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that contains both pyrazole and pyrazine rings
Preparation Methods
The synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This method yields the desired compound under mild reaction conditions and in excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrazine derivatives, such as:
What sets 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one apart is its unique trifluoromethyl group, which enhances its chemical stability and biological activity.
Properties
CAS No. |
1196153-16-8 |
|---|---|
Molecular Formula |
C7H6F3N3O |
Molecular Weight |
205.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h3H,1-2H2,(H,11,14) |
InChI Key |
KTLKJEDERSICIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C(F)(F)F)C(=O)N1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



